

# An In-Depth Technical Guide to Di-tert-butylphenylphosphine (CAS 32673-25-9)

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## Compound of Interest

Compound Name: *Di-tert-butylphenylphosphine*

Cat. No.: *B1296755*

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**Abstract:** **Di-tert-butylphenylphosphine**, registered under CAS number 32673-25-9, is an organophosphorus compound widely recognized for its role as a bulky, electron-rich phosphine ligand in homogeneous catalysis. Its unique steric and electronic properties make it highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications, and detailed experimental methodologies relevant to its synthesis and use.

## Core Properties and Identifiers

**Di-tert-butylphenylphosphine** is a colorless liquid at room temperature.<sup>[1][2]</sup> Its key physical and chemical properties are summarized below.

### Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	32673-25-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>14</sub> H <sub>23</sub> P	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	222.31 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	di-tert-butyl(phenyl)phosphane	<a href="#">[4]</a>
Appearance	Colorless Liquid	<a href="#">[1]</a>
Density	0.933 g/mL at 25 °C	<a href="#">[1]</a>
Boiling Point	124-128 °C at 10 mmHg	<a href="#">[1]</a> <a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.5382	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	XOJNEFQLMRCOMS- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	CC(C)(C)P(c1ccccc1)C(C) (C)C	<a href="#">[1]</a>

## Table 2: Spectroscopic Data

Technique	Value	Source(s)
UV max (λ <sub>max</sub> )	260 nm (in Cyclohexane)	<a href="#">[2]</a> <a href="#">[5]</a>
<sup>31</sup> P NMR	Data not available in cited sources.	

## Safety and Handling

This compound is pyrophoric and air-sensitive, requiring careful handling under an inert atmosphere.[\[1\]](#)[\[4\]](#) It is classified as hazardous, with the potential to cause skin, eye, and respiratory irritation.[\[1\]](#)[\[4\]](#)

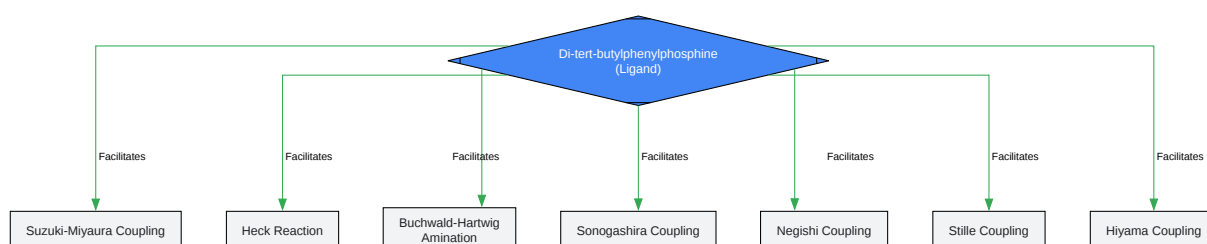
## Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictograms	Flame, Exclamation Mark	[1]
Signal Word	Danger	[1][4]
Hazard Statements	H250: Catches fire spontaneously if exposed to air. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life.	[1][4]
Precautionary Statements	P231 + P232, P273, P280, P302 + P352, P305 + P351 + P338, P370 + P378	[1]

Handling Recommendations: Store under an inert gas.[6] Keep the container tightly closed in a cool, dry, and well-ventilated area.[6] Personal Protective Equipment (PPE) should include appropriate gloves, eye shields, and a dust mask or respirator.[1]

## Core Applications in Homogeneous Catalysis

**Di-tert-butylphenylphosphine** serves as a critical ligand in numerous palladium-catalyzed cross-coupling reactions. The sterically demanding di-tert-butyl groups on the phosphorus atom promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active catalysts. This structural feature is key to facilitating the oxidative addition of challenging substrates (e.g., aryl chlorides) and promoting the final reductive elimination step in the catalytic cycle.[7][8] Its utility spans a wide range of C-C and C-N bond-forming reactions essential for modern synthetic chemistry.[1]



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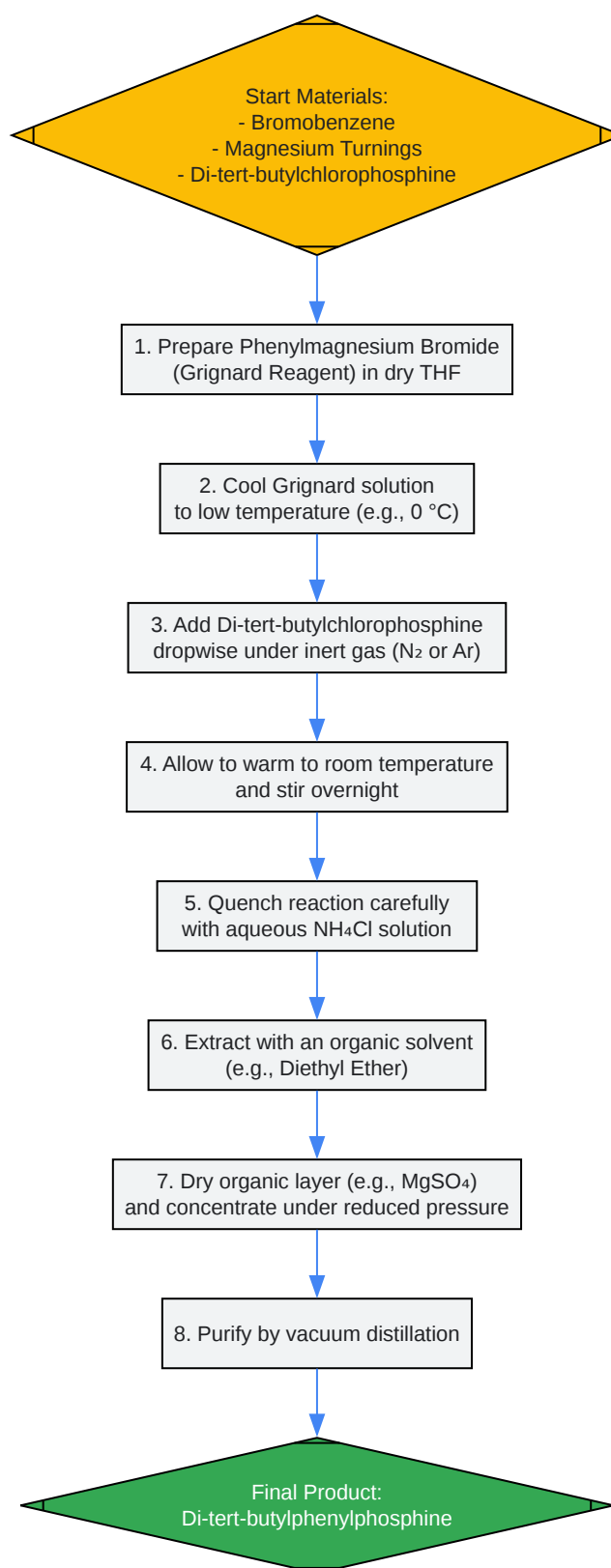
**Fig. 1:** Catalytic applications of **Di-tert-butylphenylphosphine**.

## Experimental Protocols & Workflows

While specific synthetic preparations for **di-tert-butylphenylphosphine** are not detailed in the provided search results, a generalized method can be inferred from protocols for analogous compounds.<sup>[9][10]</sup> Its application is demonstrated here with a representative protocol for a Buchwald-Hartwig amination, a reaction for which bulky phosphine ligands are essential.<sup>[8][11]</sup>

## Generalized Synthesis of Di-tert-butylphenylphosphine

The synthesis of dialkylarylphosphines typically involves the reaction of an organometallic phenyl species with a di-tert-butylchlorophosphine intermediate. The following workflow outlines a generalized, plausible route.



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**Fig. 2:** Generalized workflow for the synthesis of the title compound.

## Representative Protocol: Buchwald-Hartwig Amination

This protocol demonstrates the use of a bulky phosphine ligand in a palladium-catalyzed C-N cross-coupling reaction. It is adapted from a standard procedure and is representative of how **di-tert-butylphenylphosphine** would be employed.<sup>[7][11]</sup>

Reaction: Aryl Halide + Amine → Aryl Amine

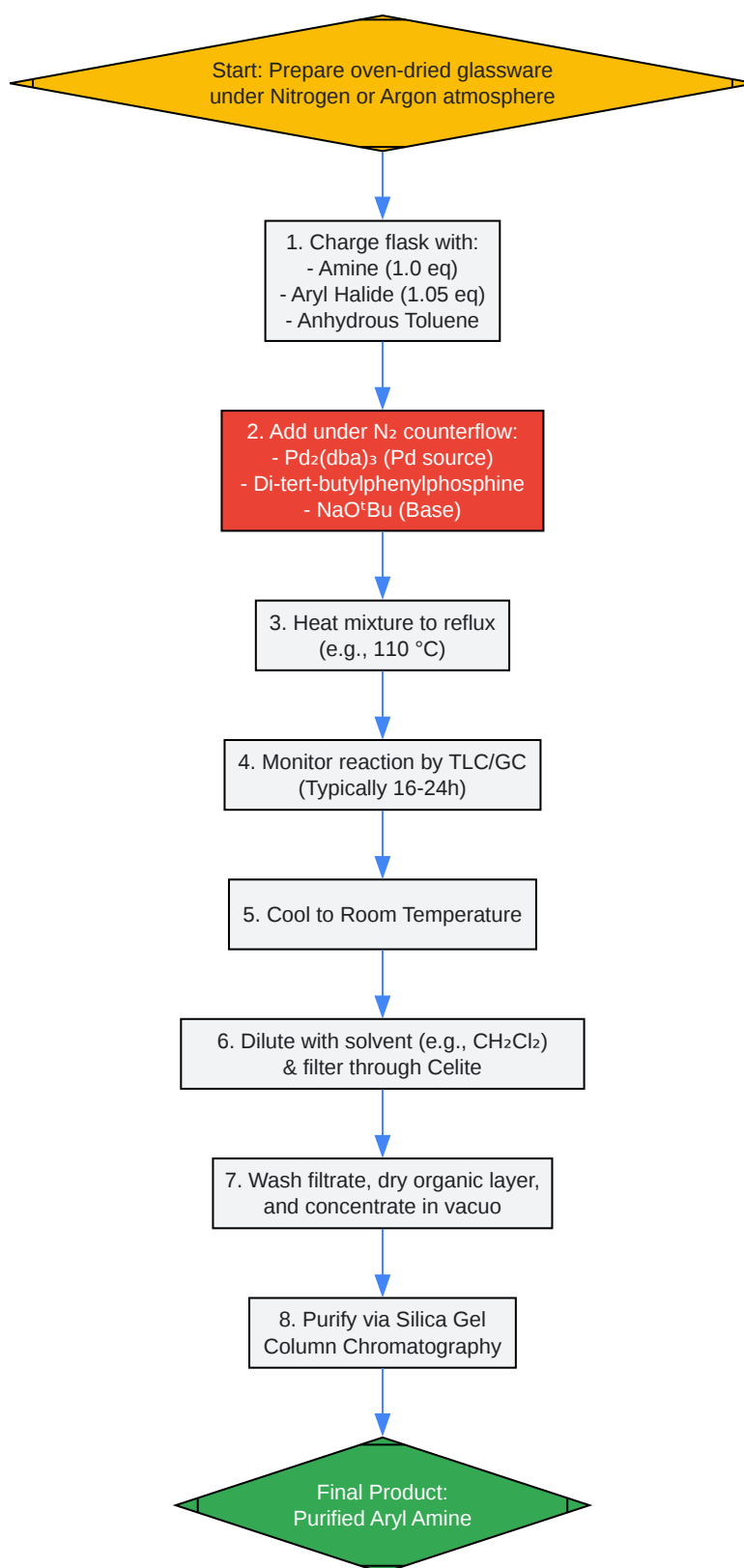
Materials:

- Aryl Halide (e.g., 4-Chloroanisole, 1.05 eq.)
- Amine (e.g., Diphenylamine, 1.0 eq.)
- Palladium Source (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1 mol% Pd)
- **Di-tert-butylphenylphosphine** (2 mol%)
- Base (e.g., Sodium tert-butoxide, 2.2 eq.)
- Anhydrous, Degassed Solvent (e.g., Toluene)

Detailed Methodology:

- Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the Amine (1.0 eq.), Aryl Halide (1.05 eq.), and degassed toluene.
- Catalyst Addition: Under a counterflow of nitrogen or argon, add the Palladium Source (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), **Di-tert-butylphenylphosphine** (as the ligand), and Sodium tert-butoxide base.<sup>[11]</sup>
- Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 16-24 hours, or until reaction completion is observed by TLC or GC analysis.<sup>[11]</sup>
- Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).<sup>[11]</sup>

- Filtration: Filter the suspension through a pad of Celite to remove inorganic salts.
- Extraction & Drying: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentration: Remove the solvent under reduced pressure to yield the crude product.[\[11\]](#)
- Purification: Purify the crude material by silica gel column chromatography to afford the desired aryl amine product.[\[11\]](#)



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**Fig. 3:** Experimental workflow for a Buchwald-Hartwig amination.



## Conclusion

**Di-tert-butylphenylphosphine** (CAS 32673-25-9) is a powerful and versatile phosphine ligand indispensable for advanced organic synthesis. Its robust performance in mediating a wide array of palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists in academic research and industrial drug development. Proper understanding of its properties, handling requirements, and reaction protocols is crucial for its safe and effective application in the laboratory.

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